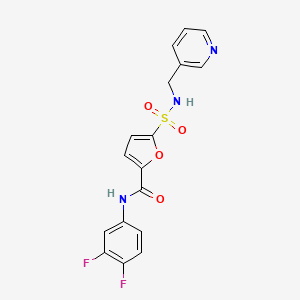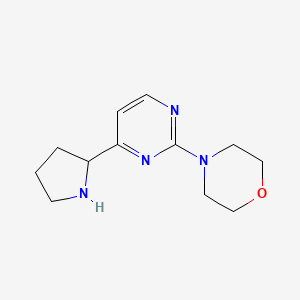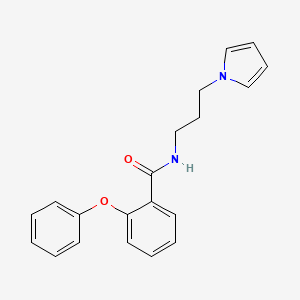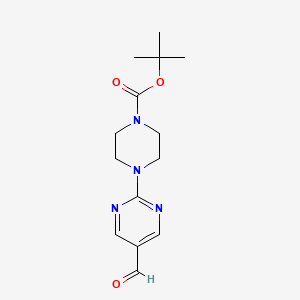
N-(2-((4-(4-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives, which is a key component of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide” includes a piperazine ring, a sulfonyl group, and a nitrobenzamide group. The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 367.46. Other physical and chemical properties such as melting point, IR, 1H NMR, and LC-MS are not available for this specific compound, but these properties can be determined through experimental procedures .科学研究应用
1. 药物化学和治疗应用
N-(2-((4-(4-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺作为哌嗪衍生物的一部分,在设计具有多种治疗用途的药物中具有重要意义,包括抗精神病药、抗抑郁药、抗癌药和抗炎药。哌嗪支架的灵活性允许对类药物元素进行合理设计,哌嗪环上取代基的修饰对所得分子的药代动力学和药效动力学因素有重大影响 (Rathi, Syed, Shin, & Patel, 2016)。类似地,包括 N-(2-((4-(4-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺在内的基于哌嗪的分子在抗癌活性中也至关重要,特别是在诱导癌细胞凋亡和破坏线粒体膜电位方面 (Kuete, Karaosmanoğlu, & Sivas, 2017)。
2. 分子合成和药理特性
该化合物与合成化学有关,有助于开发含有氨基苯磺酰胺的新型环状化合物。这些化合物促进了功能分子和药物的发现,展示了氨基苯磺酰胺衍生物在有机合成和制药工业中的多功能性和价值 (Kaneda, 2020)。在药理特性方面,硝酰自由基与天然化合物的偶联物(N-(2-((4-(4-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺属于该类别)已显示出有希望的结果。将硝酰片段引入分子通常会导致生物活性的增强或修饰、一般毒性的降低或选择性细胞毒性的增加 (Grigor’ev, Tkacheva, & Morozov, 2014)。
3. DNA 相互作用和分子识别
该化合物也是包括 Hoechst 33258 在内的药物家族的一部分,已知该家族与双链 B-DNA 的小沟牢固结合,特别是与富含 AT 的序列结合。这种相互作用对于 DNA 序列识别和结合至关重要,使其成为合理药物设计和分子研究模型系统的至关重要的工具 (Issar & Kakkar, 2013)。
作用机制
Target of Action
The compound, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, primarily targets acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition increases acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease . On the other hand, α1-ARs are G-protein-coupled receptors associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
This compound acts as an inhibitor of AChE and shows affinity towards α1-ARs . By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, thus increasing its levels .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have a significant impact on cognitive functions, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . The interaction with α1-ARs might affect various pathways, given the wide range of physiological processes these receptors are involved in .
Pharmacokinetics
One study suggests that similar compounds exhibit acceptable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the increased level of acetylcholine due to AChE inhibition . This can lead to improved cognitive functions, particularly in individuals with Alzheimer’s disease .
生化分析
Biochemical Properties
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which suggests that it could play a role in modulating cholinergic neurotransmission . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.
Cellular Effects
In cellular processes, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide appears to influence cell function in several ways. For example, it has been shown to have neuroprotective effects, potentially ameliorating the neurotoxic effects of certain substances
Molecular Mechanism
The molecular mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is complex and involves several steps. It is thought to bind to acetylcholinesterase, inhibiting its activity and thereby increasing levels of acetylcholine . This could lead to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
The effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide in laboratory settings appear to change over time. For example, in in vivo studies, the compound was administered over a period of 6 weeks, suggesting that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide appear to vary with dosage. For instance, in a study involving rats, different effects were observed at dosages of 3 and 5 mg/kg
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may be involved in pathways related to cholinergic neurotransmission .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-7-5-17(6-8-19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-3-2-4-18(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSIXFYIWIFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)


![N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2414620.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)


![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)
![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)


